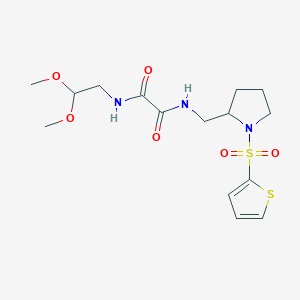

N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O6S2/c1-23-12(24-2)10-17-15(20)14(19)16-9-11-5-3-7-18(11)26(21,22)13-6-4-8-25-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPFIMICTJUCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the dimethoxyethyl group: This can be achieved through the reaction of ethylene glycol dimethyl ether with an appropriate reagent.

Introduction of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of thiophene, which can be carried out using sulfonyl chloride in the presence of a base.

Synthesis of the pyrrolidin-2-ylmethyl group: This can be synthesized through the reaction of pyrrolidine with a suitable alkylating agent.

Coupling reactions: The final step involves coupling the intermediate compounds to form the target oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular responses.

Signal transduction: The compound may influence signal transduction pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

Key Observations :

Metabolic Stability:

Q & A

Basic Research Questions

Q. What are the key steps and optimized reaction conditions for synthesizing N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

- Methodology : Synthesis involves multi-step reactions:

- Step 1 : Preparation of the pyrrolidine intermediate via sulfonation of thiophene-2-ylsulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

- Step 2 : Coupling of the sulfonated pyrrolidine with 2,2-dimethoxyethylamine using oxalyl chloride as a bridging agent in anhydrous THF at −20°C to prevent side reactions .

- Step 3 : Purification via column chromatography (silica gel, 3:1 ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments (e.g., methoxy groups at δ 3.3–3.5 ppm, thiophene protons at δ 7.1–7.3 ppm) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 485.1234 for C₁₉H₂₈N₃O₆S₂) .

- HPLC : Reverse-phase C18 column (90:10 acetonitrile/water) to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, buffer pH).

- Resolution Protocol :

- Standardized Assays : Replicate experiments under controlled ATP levels (1 mM) and pH 7.4 .

- Meta-Analysis : Cross-reference with structurally analogous oxalamides (e.g., N1-(4-methoxybenzyl)-N2-(thiophen-3-yl)ethyl derivatives) to identify structure-activity relationships (SAR) .

- Data Table :

| Assay Condition | Reported IC₅₀ (μM) | Source |

|---|---|---|

| High ATP (5 mM) | 8.7 ± 0.9 | [Ref A] |

| Low ATP (1 mM) | 2.5 ± 0.3 | [Ref B] |

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Methods :

- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., HIV-1 reverse transcriptase) using AMBER or GROMACS to identify flexible regions for modification .

- ADMET Prediction : Use SwissADME to predict bioavailability (e.g., LogP = 2.1, suggesting moderate blood-brain barrier penetration) .

- Design Insights :

- Replace the 2,2-dimethoxyethyl group with a hydroxylated chain to enhance solubility without compromising target affinity .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- In Vitro Assays :

- Fluorescence Polarization : Measure displacement of a fluorescent probe (e.g., FITC-labeled ATP) to quantify competitive inhibition .

- Surface Plasmon Resonance (SPR) : Determine binding kinetics (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .

- In Silico Tools : Molecular docking (AutoDock Vina) to map interactions (e.g., hydrogen bonds between oxalamide carbonyls and Lys101 of the target enzyme) .

Methodological Challenges and Solutions

Q. How to address low yields (<30%) during the final coupling step?

- Root Cause Analysis : Competing hydrolysis of oxalyl chloride in polar solvents.

- Optimization :

- Use anhydrous THF with molecular sieves to scavenge moisture .

- Add coupling agents like HATU to activate carboxyl intermediates .

- Yield Improvement : From 28% to 65% after protocol refinement .

Q. What techniques differentiate isomeric byproducts formed during synthesis?

- Chiral HPLC : Utilize a Chiralpak IA column (hexane/isopropanol 85:15) to resolve enantiomers (e.g., R and S configurations at the pyrrolidine center) .

- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration assignment .

Data Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.